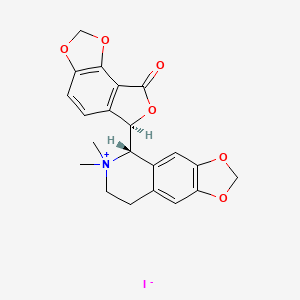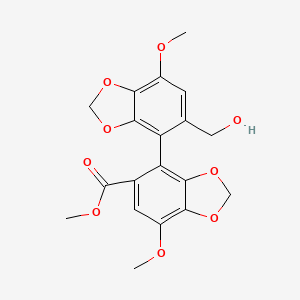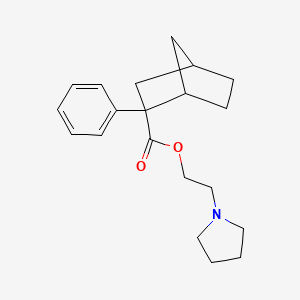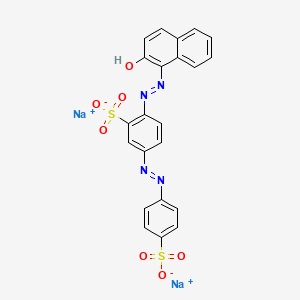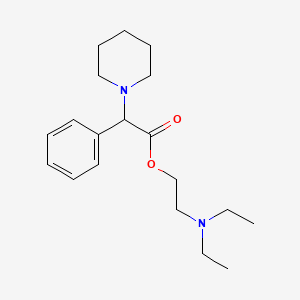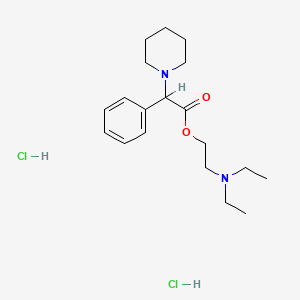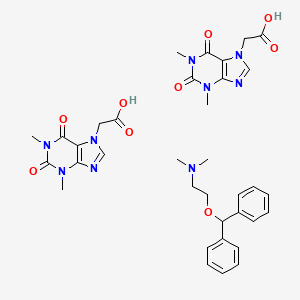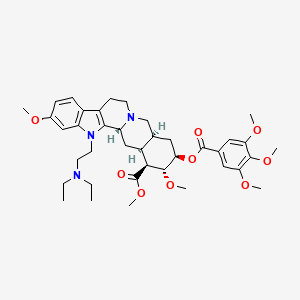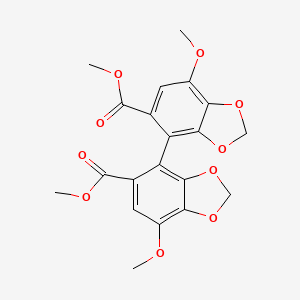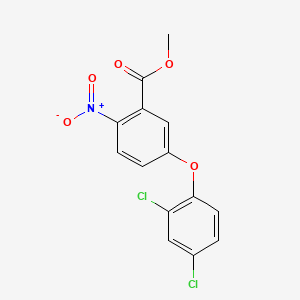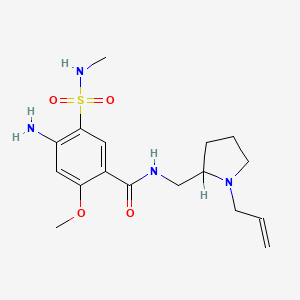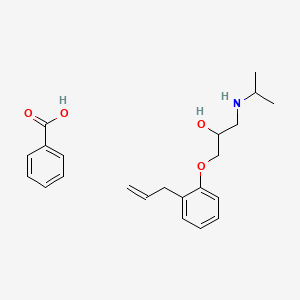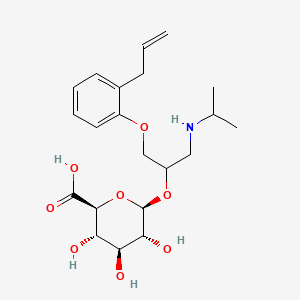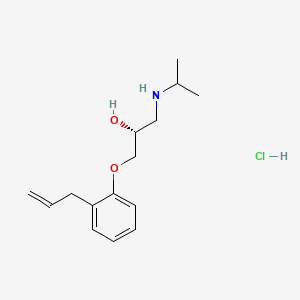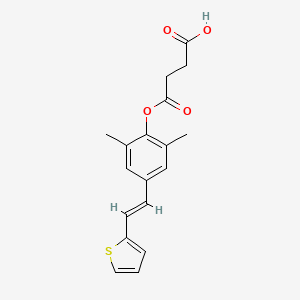
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-L 357 is a prodrug of BL-L 226 and is a selective & orally active 5-lipoxygenase inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The Stobbe condensation technique with thienyl ketones and dimethyl succinate has been used to synthesize benzothiophene derivatives, demonstrating the compound's utility in organic synthesis and derivative formation. This method primarily yields half-esters that can be further cyclised to benzothiophene derivatives (El-Rayyes, 1973).
Chemical Properties and Reactions
- Another study explored the Stobbe Condensation, investigating the cyclisation of (E)-3-Methoxycarbonyl-4-(5′-methyl-2′-thienyl)-but-3-enoic acid, and α,β-bis-(5-methyl thenylidene)-succinic anhydride, to benzothiophen derivatives. This research contributes to our understanding of the chemical properties and reactions of similar succinate compounds (Abdel‐Wahhab & El-Rayyes, 1971).
Electrochemical Behavior
- A study conducted on related compounds, which involve condensation reactions with elements like acetylacetone, provided insights into the electrochemical behavior of these compounds. This research is relevant for understanding the electronic properties of derivatives of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate (Domingo et al., 2000).
Optical Properties
- The synthesis and optical properties of conjugated N,N-dimethyl and thienyl end-capped 2,5-(arylethynyl)thiophene oligomer structures, which share structural similarities with 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, demonstrate the potential applications in the field of optoelectronics and photonics (Rodríguez et al., 2004).
Fluorescent Molecular Probes
- In the context of developing fluorescent molecular probes, derivatives of dimethylamino groups, which are structurally related to 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, have been studied for their solvatochromic dyes properties. These findings are pertinent to the development of ultrasensitive fluorescent molecular probes for biological applications (Diwu et al., 1997).
Polymerization Catalysts
- Research on Nickel(II) and Palladium(II) Diimine Complexes bearing 2,6-Diphenyl Aniline Moieties for olefin polymerization catalysts reveals the potential of structurally similar compounds in the field of catalysis and polymer science (Schmid et al., 2001).
Propiedades
Número CAS |
149539-02-6 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate |
Fórmula molecular |
C18H18O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
Clave InChI |
OIDYLVFJAIPWBI-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
SMILES canónico |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Apariencia |
Solid powder |
Otros números CAS |
149539-02-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



